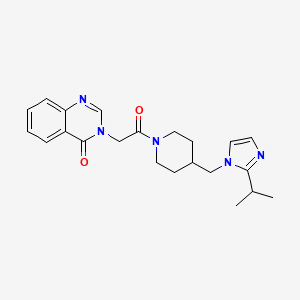

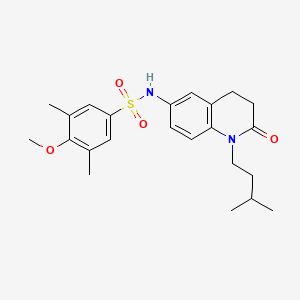

tert-Butyl 2-(((2-nitrophenyl)amino)methyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 2-(((2-nitrophenyl)amino)methyl)pyrrolidine-1-carboxylate, also known as NBMPR or Nitrobenzylthioinosine, is a synthetic compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters.

科学的研究の応用

Antibiotic Development

Ceftolozane: , a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518. Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate (Compound 1) serves as a crucial intermediate in the synthesis of ceftolozane . Ceftolozane exhibits good tolerance, a broad antibacterial spectrum, and potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa.

Organic Synthesis

Compound 1 has been synthesized via several routes. Notably, Schöne et al reported its preparation using 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as the starting material. The synthetic steps involve chloro(triphenyl)methane reaction, oxidation, hydrolysis, and condensation. Moshos et al employed 1H-pyrazole-4-carboxylic acid ethyl ester, followed by amino protection and azide formation. Zhou et al achieved compound 1 through methyl 5-amino-1-methyl-1H-pyrazol-4-carboxylate condensation with phenyl chloroformate, addressing the instability of 5-aminopyrazole intermediates.

Piperazine Derivatives

Interestingly, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate are derivatives of N-Boc piperazine. These compounds were characterized by spectroscopic studies .

Plant Hormone Analog

Indole derivatives play a vital role in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Although not directly related to Compound 1, understanding indole derivatives contributes to broader scientific knowledge .

特性

IUPAC Name |

tert-butyl 2-[(2-nitroanilino)methyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-6-7-12(18)11-17-13-8-4-5-9-14(13)19(21)22/h4-5,8-9,12,17H,6-7,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNIORGTYKHCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CNC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(1,3,5-trimethylpyrazol-4-yl)carbamate](/img/structure/B2839306.png)

![2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B2839307.png)

![ethyl 2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2839309.png)

![N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2839314.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2839316.png)

![4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2839318.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2839319.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2839322.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2839326.png)